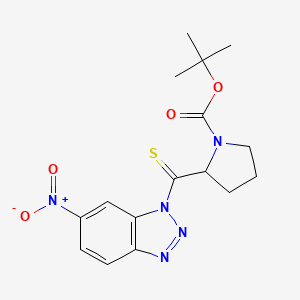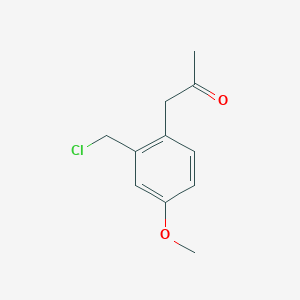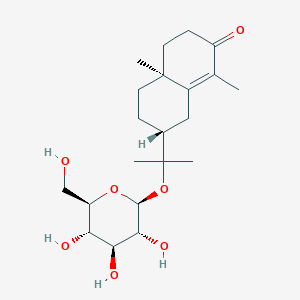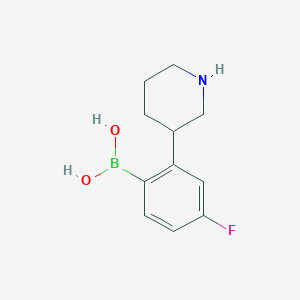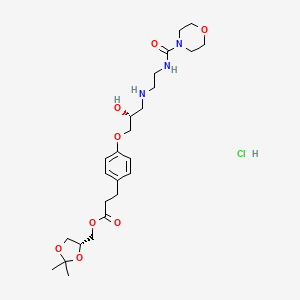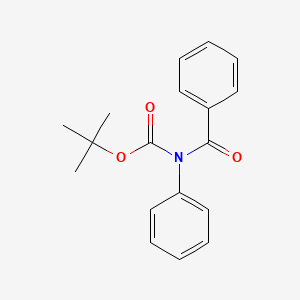
tert-Butyl benzoyl(phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl benzoyl(phenyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group provides steric hindrance, making the compound stable under various conditions. This compound is often used in the synthesis of peptides and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl benzoyl(phenyl)carbamate typically involves the reaction of tert-butyl carbamate with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
tert-Butyl carbamate+Benzoyl chloride→tert-Butyl benzoyl(phenyl)carbamate+HCl
The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl benzoyl(phenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzoyl(phenyl)carbamate and tert-butanol.
Substitution: The benzoyl group can be substituted with other acyl groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Benzoyl(phenyl)carbamate and tert-butanol.
Substitution: Various acyl-substituted carbamates.
Oxidation: N-oxides.
Reduction: Amines.
Scientific Research Applications
tert-Butyl benzoyl(phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl benzoyl(phenyl)carbamate involves the formation of stable carbamate linkages with amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The benzoyl group can be selectively removed under mild conditions, allowing for the controlled release of the amine.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- Benzoyl carbamate
- Phenyl carbamate
Uniqueness
tert-Butyl benzoyl(phenyl)carbamate is unique due to its combination of steric hindrance from the tert-butyl group and the reactivity of the benzoyl group. This makes it a versatile protecting group in organic synthesis, offering stability and selective deprotection under mild conditions.
Properties
CAS No. |
101137-69-3 |
|---|---|
Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
tert-butyl N-benzoyl-N-phenylcarbamate |
InChI |
InChI=1S/C18H19NO3/c1-18(2,3)22-17(21)19(15-12-8-5-9-13-15)16(20)14-10-6-4-7-11-14/h4-13H,1-3H3 |
InChI Key |
VVXMEWKQSYPWEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


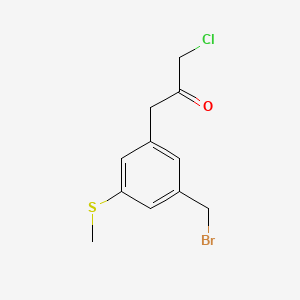
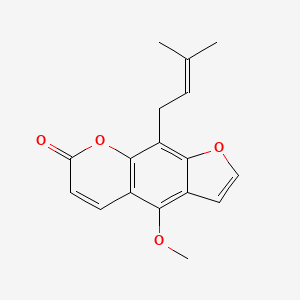
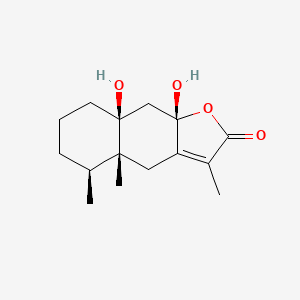
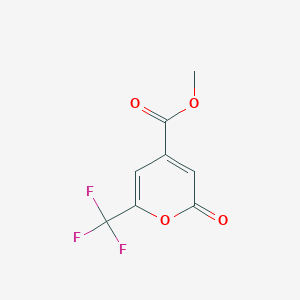
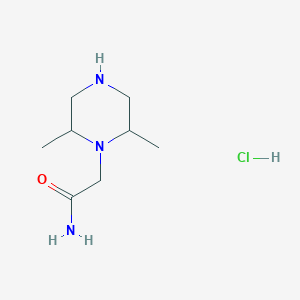
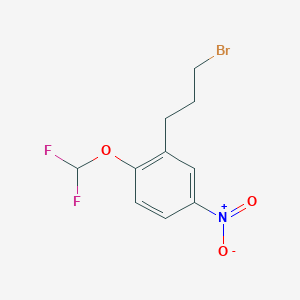
![1-azabicyclo[2.2.2]octan-3-yl 2-(1-hydroxycyclopentyl)-2-phenylacetate](/img/structure/B14074799.png)

